N-(3,4-dimethylphenyl)-9-(2-methoxyethyl)-9H-purin-6-amine
Description
N-(3,4-Dimethylphenyl)-9-(2-methoxyethyl)-9H-purin-6-amine is a synthetic purine derivative characterized by a 3,4-dimethylphenyl substituent at the N6-position and a 2-methoxyethyl group at the N9-position. Purine scaffolds are widely studied due to their biological relevance, particularly in targeting enzymes like kinases, proteases, and heat shock proteins (Hsp90) . For example:
- Synthesis of 9-substituted purines: and highlight microwave-assisted nucleophilic substitution at the N9-position using alkyl halides or arylboronic acids, yielding purines with ethyl, isopropyl, or aryl groups .
- N6-aryl substitution: and describe the condensation of 5-aminoimidazole-4-carbonitriles with aryl amines to install aryl groups at the N6-position .
This compound’s design likely aims to optimize pharmacokinetic properties (e.g., solubility via the methoxyethyl group) and target affinity (via the lipophilic 3,4-dimethylphenyl moiety).
Properties
IUPAC Name |
N-(3,4-dimethylphenyl)-9-(2-methoxyethyl)purin-6-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N5O/c1-11-4-5-13(8-12(11)2)20-15-14-16(18-9-17-15)21(10-19-14)6-7-22-3/h4-5,8-10H,6-7H2,1-3H3,(H,17,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPAHLCGTHFGUCN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2=C3C(=NC=N2)N(C=N3)CCOC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Purine Base Construction
The synthesis begins with the preparation of the 9H-purin-6-amine core. Commercial adenine derivatives are typically functionalized through sequential substitution reactions. In one protocol, 6-chloropurine is reacted with 3,4-dimethylaniline in dimethyl sulfoxide (DMSO) at 110°C for 12 hours, achieving 78% conversion to 6-(3,4-dimethylphenylamino)purine. Critical parameters include:
-
Molar ratio : 1:1.2 (purine:amine) to minimize di-substitution byproducts
-
Solvent selection : Polar aprotic solvents (DMSO, DMAc) enhance nucleophilic displacement kinetics
-
Catalyst system : CuI/L-proline (5 mol%) accelerates coupling while suppressing hydrolysis
Post-reaction workup involves precipitation in ice-water followed by chromatography (SiO₂, ethyl acetate/n-heptane 3:7) to isolate the intermediate.
Position-Selective Alkylation at N9
Methoxyethyl Group Introduction
The N9 position is alkylated using 2-methoxyethyl bromide under phase-transfer conditions:
| Parameter | Optimal Value | Effect on Yield |
|---|---|---|
| Base | K₂CO₃ | 92% yield |
| Solvent | DMF | 89% yield |
| Temperature | 80°C | <5% decomposition |
| Reaction Time | 6 hours | Complete conversion |
Data aggregated from shows that tetrabutylammonium bromide (TBAB, 0.1 eq.) as a phase-transfer catalyst reduces side-product formation from 18% to 4%. Post-alkylation purification employs fractional distillation under reduced pressure (0.1 mbar, 140°C) to recover >95% pure product.
Industrial-Scale Optimization
Continuous Flow Reactor Design
BATCH vs. CONTINUOUS PROCESS COMPARISON
| Metric | Batch (5 L) | Continuous Flow |
|---|---|---|
| Space-Time Yield | 0.8 kg/L·day | 4.2 kg/L·day |
| Impurity Profile | 6.2% | 1.8% |
| Catalyst Lifetime | 3 cycles | 28 cycles |
Adopting Pd/C (5 wt%) in a fixed-bed reactor configuration allows 98% conversion of 6-(3,4-dimethylphenylamino)purine at 50 bar H₂ and 130°C. The continuous system's superior mass transfer characteristics suppress oligomerization side reactions observed in batch setups.
Analytical Characterization
Structural Confirmation
Post-synthetic validation employs:
-
¹H NMR (400 MHz, DMSO-d₆): δ 8.35 (s, 1H, H8), 7.45–7.12 (m, 3H, aryl), 4.72 (t, J=6.4 Hz, 2H, OCH₂), 3.51 (s, 3H, OCH₃)
-
HRMS : m/z calcd. for C₁₆H₁₈N₅O [M+H]⁺ 296.1509, found 296.1512
Purity assessments via HPLC (C18, MeOH/H₂O 70:30) show >99% chromatographic homogeneity when using gradient recrystallization from ethanol/water mixtures.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-dimethylphenyl)-9-(2-methoxyethyl)-9H-purin-6-amine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
Chemical Properties and Structure
The compound appears as a white solid with a melting point of 80-82 °C and is characterized by its sparing solubility in water but good solubility in organic solvents such as ethanol and dimethyl sulfoxide. The structural features of N-(3,4-dimethylphenyl)-9-(2-methoxyethyl)-9H-purin-6-amine include:
- Purine core : Essential for biological activity.
- 3,4-dimethylphenyl group : Influences binding affinity and biological interactions.
- 2-methoxyethyl group : Enhances solubility and may affect pharmacokinetics.
Medicinal Chemistry
This compound has shown promise as an inhibitor of c-Src kinase, a protein implicated in cancer progression. The inhibition of this kinase can lead to reduced tumor growth and metastasis.
Case Study : In vitro studies demonstrated that this compound effectively inhibited c-Src activity, resulting in decreased proliferation of cancer cell lines. Further research is needed to evaluate its efficacy in vivo.
Enzyme Inhibition Studies
The compound's interaction with various enzymes has been extensively studied. It may modulate enzyme activity by binding to active sites or allosteric sites, thereby influencing metabolic pathways.
Case Study : Research conducted on the enzyme cyclin-dependent kinase (CDK) showed that this compound could act as a selective inhibitor, which is crucial for cell cycle regulation.
Antiviral Properties
Preliminary studies suggest that this purine derivative may possess antiviral properties against certain viral infections by interfering with viral replication mechanisms.
Case Study : In studies targeting the replication of specific RNA viruses, the compound demonstrated a significant reduction in viral load in treated cells compared to controls.
Mechanism of Action
The mechanism of action of N-(3,4-dimethylphenyl)-9-(2-methoxyethyl)-9H-purin-6-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key structural variations in purin-6-amines include substitutions at N6 (aryl/alkyl) and N9 (alkyl/aryl). Below is a comparative analysis:
Key Observations:
- N9 Substituents: 2-Methoxyethyl: Enhances solubility compared to purely hydrophobic groups (e.g., pent-4-yn-1-yl in PU-H54) . Ethyl/Morpholino: Ethyl groups () simplify synthesis, while morpholino () improves target specificity .
- smaller substituents (e.g., H in 9-allyl analog) . Chlorophenyl: Electron-withdrawing groups () enhance electrophilicity for nucleophilic substitution .
Table 2: Functional Comparison
- Target Affinity : The 3,4-dimethylphenyl group in the target compound may mimic PU-H54’s 2,4-dimethylphenylthio moiety, which accesses hydrophobic pockets in Grp94 .
- Selectivity: Morpholino-substituted analogs () show improved isoform selectivity, suggesting that the 2-methoxyethyl group in the target compound could reduce off-target effects .
Spectroscopic and Physicochemical Properties
Table 3: Analytical Data Comparison
*LogP estimated using fragment-based methods (e.g., methoxyethyl ≈ -0.5 contribution).
Biological Activity
N-(3,4-dimethylphenyl)-9-(2-methoxyethyl)-9H-purin-6-amine is a purine derivative with significant potential in medicinal chemistry. Its unique structure and substituents contribute to its biological activity, which has been the subject of various studies. This article will discuss its synthesis, mechanisms of action, biological activities, and relevant case studies.
The synthesis of this compound typically involves multi-step organic reactions. The process generally includes:
- Formation of the Purine Ring : Starting from simple precursors, the purine core is synthesized through cyclization and functional group modifications.
- Substitution Reactions : The introduction of the 3,4-dimethylphenyl group occurs via nucleophilic aromatic substitution.
- Alkylation : Finally, the 2-methoxyethyl group is attached through an alkylation reaction with a suitable halide in the presence of a base.
These steps require careful control of reaction conditions to ensure high yield and purity.
This compound interacts with specific biological targets such as enzymes and receptors. Its mechanism of action may involve:
- Enzyme Inhibition : The compound can bind to enzyme active sites, inhibiting their activity and altering metabolic pathways.
- Receptor Modulation : It may interact with cellular receptors, influencing signaling pathways that affect cell proliferation and apoptosis.
The exact pathways depend on the biological context and the specific target molecules involved .
Biological Activities
Research indicates that this compound exhibits various biological activities:
- Anticancer Properties : Studies have shown that this compound can inhibit cancer cell proliferation in vitro. For instance, it demonstrated significant antiproliferative effects against HeLa and A549 cell lines with IC50 values indicating effective concentration ranges .
- Antiviral Activity : Preliminary findings suggest potential antiviral properties, making it a candidate for further exploration in treating viral infections.
- Anti-inflammatory Effects : The compound has been studied for its ability to modulate inflammatory responses, which could be beneficial in treating chronic inflammatory diseases.
Case Studies
- Anticancer Activity :
- Enzyme Inhibition Studies :
Comparative Analysis
The following table summarizes key biological activities and mechanisms associated with this compound compared to other purine derivatives:
| Compound Name | Anticancer Activity | Antiviral Activity | Anti-inflammatory Activity | Enzyme Inhibition |
|---|---|---|---|---|
| This compound | Yes | Potential | Yes | Moderate |
| N-(2,3-dimethylphenyl)-9H-purin-6-amine | Moderate | No | Yes | High |
| 9H-Purin-6-amine derivatives | Variable | Yes | Variable | Variable |
Q & A
Q. Critical Conditions :
- Solvent selection (polar aprotic solvents like DMF improve solubility).
- Temperature control (microwave synthesis reduces side reactions).
- Purification via flash chromatography or recrystallization to isolate the product .
How can researchers characterize the molecular structure and confirm the regiochemistry of this compound?
Basic Research Focus
Structural confirmation relies on:
- NMR Spectroscopy :
- ¹H NMR : Methyl groups on the phenyl ring (δ 2.2–2.4 ppm) and methoxyethyl chain (δ 3.3–3.5 ppm) confirm substituent positions.
- ¹³C NMR : Carbon signals for the purine core (δ 150–160 ppm) and methoxy group (δ 55 ppm) .
- Mass Spectrometry (HRMS) : Exact mass verification (e.g., m/z 326.1622 for C₁₆H₁₉N₅O) .
- X-ray Crystallography : Resolves regiochemistry ambiguities by visualizing bond angles and spatial arrangement (e.g., ’s crystallographic data for similar purine derivatives) .
What biological targets are associated with this compound, and what experimental approaches are used to study these interactions?
Basic Research Focus
The compound is hypothesized to interact with:
- Enzymes in Nucleic Acid Metabolism : Adenosine deaminase or kinases via competitive inhibition assays using spectrophotometric monitoring (e.g., UV-Vis at 265 nm for adenosine deaminase activity) .
- Signal Transduction Pathways : EGFR or PI3K inhibition assessed via cell-based assays (e.g., Western blotting for phosphorylated proteins) .
Q. Methodologies :
- Surface Plasmon Resonance (SPR) : Quantifies binding kinetics to immobilized enzyme targets .
- Isothermal Titration Calorimetry (ITC) : Measures thermodynamic parameters of ligand-target interactions .
What strategies can be employed to optimize the yield of this compound in multi-step synthesis, particularly addressing challenges in regioselective substitutions?
Advanced Research Focus
Yield Optimization :
- Microwave-Assisted Synthesis : Reduces reaction time (e.g., 30 min at 110°C vs. 6 h conventionally) and improves regioselectivity .
- Catalyst Screening : Palladium complexes (e.g., XPhos Pd G3) enhance coupling efficiency in aryl amination .
- Solvent Optimization : Mixed solvents (e.g., DMF/THF) balance solubility and reactivity .
Q. Regioselectivity Control :
- Protecting Groups : Temporarily block reactive sites (e.g., 2-position chlorination before alkylation) .
- Computational Modeling : DFT calculations predict steric and electronic effects of substituents to guide synthetic routes .
How should researchers resolve contradictions in reported biological activity data for this compound across different studies?
Advanced Research Focus
Approaches :
- Standardized Assay Conditions : Control variables like pH, temperature, and co-solvents (e.g., DMSO concentration ≤1% to avoid cytotoxicity) .
- Orthogonal Validation : Combine enzymatic assays with cell-based models (e.g., compare IC₅₀ values in isolated enzymes vs. cancer cell lines) .
- Meta-Analysis : Cross-reference activity data with structural analogs (e.g., ’s benzothiazole-purine hybrids) to identify substituent-dependent trends .
Case Example : If kinase inhibition data conflicts, use crystallography () to verify binding modes and SPR to re-measure binding affinities .
What advanced computational methods are recommended to predict the binding affinity and interaction mechanisms of this compound with potential enzymatic targets?
Advanced Research Focus
Methods :
- Molecular Docking (AutoDock Vina) : Screens against kinase or protease active sites, prioritizing poses with hydrogen bonds to purine N7 and hydrophobic interactions with the phenyl group .
- Molecular Dynamics (MD) Simulations : Assess stability of ligand-enzyme complexes over 100 ns trajectories (e.g., GROMACS or AMBER) to identify key residues .
- QSAR Modeling : Correlates substituent properties (e.g., Hammett σ values for methyl groups) with activity data from and to design optimized analogs .
Validation : Compare computational predictions with experimental ITC or SPR data to refine force field parameters .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
